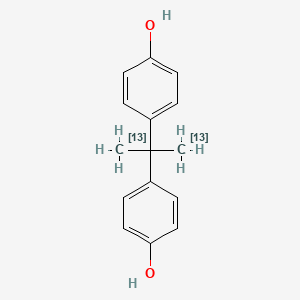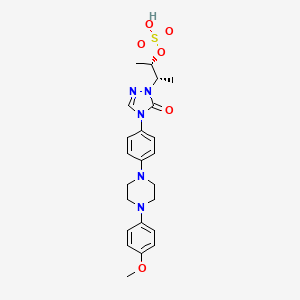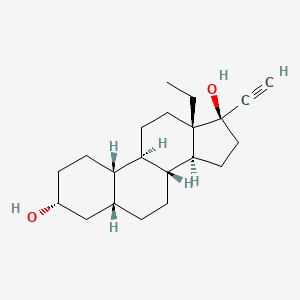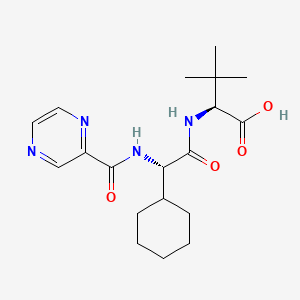
双酚A-13C2
概述
描述
Bisphenol A (BPA) is a colorless crystalline solid belonging to the family of organic compounds . It is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers .
Synthesis Analysis
BPA was first synthesized in 1891, by Russian chemist Aleksandr P. Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce the chemical . In the 1950s scientists discovered that the reaction of BPA with phosgene (carbonyl chloride) produced a clear hard resin known as polycarbonate, which became widely used in the manufacture of plastics .
Molecular Structure Analysis
BPA is an endocrine disruptor. It can imitate the body’s hormones and interfere with the production of, response to, or action of natural hormones . For example, it can behave in a similar way to estrogen and other hormones in the human body .
Chemical Reactions Analysis
BPA, as a toxicant, directly affects the cellular oxidative stress response machinery . Because of its hormone-like properties, it can also bind with specific receptors in target cells .
Physical And Chemical Properties Analysis
BPA is a large family of chemicals commonly used in the manufacture of numerous consumer products . It is a white solid and is low volatile in nature at ambient temperature .
科学研究应用
Environmental Science: Tracing Pollutant Pathways
Bisphenol A-13C2 is utilized in environmental science to trace the pathways of BPA as a pollutant in different ecosystems. Researchers can follow the labeled compound through soil, water, and living organisms to understand its distribution and degradation .
Food Technology: Monitoring Migration from Packaging
In food technology, Bisphenol A-13C2 helps in studying the migration of BPA from packaging materials into food products. This is crucial for assessing exposure levels and developing safer packaging solutions .
Public Health: Assessing Exposure and Risks
Public health researchers use Bisphenol A-13C2 to quantify human exposure to BPA and evaluate potential health risks. This labeled compound aids in the accurate detection of BPA in biological samples, contributing to better risk assessment models .
Biotechnology: Advancing Biomaterial Research
Bisphenol A-13C2 plays a role in biotechnology by contributing to the development of BPA substitutes. It’s used in studies aimed at creating safer biomaterials for medical and consumer products .
Material Science: Enhancing Polymer Research
In material science, Bisphenol A-13C2 is important for studying the properties and behaviors of polymers that contain BPA. It allows scientists to observe how BPA interacts within polymer matrices and affects material properties .
Analytical Chemistry: Improving Detection Methods
Bisphenol A-13C2 is pivotal in analytical chemistry for developing and refining detection methods for BPA. It’s used to create more sensitive and accurate assays, ensuring better monitoring of BPA in various products and environments .
作用机制
Target of Action
Bisphenol A-13C2 (BPA-13C2) primarily targets estrogen receptors (ERs), including both membrane-bound and nuclear ERs. These receptors play a crucial role in regulating gene expression and maintaining cellular homeostasis .
Mode of Action
BPA-13C2 interacts with estrogen receptors by mimicking the structure of natural estrogen. This binding can activate or inhibit the receptors, leading to altered gene expression. The compound can also bind to other receptors like GPR30, influencing various signaling pathways .
Biochemical Pathways
The interaction of BPA-13C2 with estrogen receptors affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and differentiation. This can lead to disruptions in normal cellular functions and contribute to the development of diseases such as cancer and metabolic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-13C2 are critical for its bioavailability. BPA-13C2 is absorbed through ingestion, inhalation, and dermal exposure. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine. These properties influence the compound’s persistence and potential toxicity in the body .
Result of Action
At the molecular level, BPA-13C2’s binding to estrogen receptors can lead to changes in gene expression, resulting in altered cellular functions. This can manifest as increased cell proliferation, disrupted endocrine functions, and potential carcinogenic effects. At the cellular level, these changes can lead to abnormal growth patterns and increased susceptibility to diseases .
安全和危害
BPA is a well-known endocrine-disrupting compound that is commonly detected in industrial effluents and wastewater treatment plants . It is extensively used in the production of polycarbonate and epoxy resins . Several studies demonstrated estrogen-like property of BPA, correlating the BPA exposure with diabetes, heart diseases, obesity, breast and prostate cancer, lowered sperm quality, neurotoxicity problem, and polycystic ovarian syndrome .
未来方向
BPA is an industrial chemical used extensively to manufacture polycarbonate plastics and epoxy resins . Because of its estrogen-mimicking properties, BPA acts as an endocrine-disrupting chemical . It has gained attention due to its high chances of daily and constant human exposure, bioaccumulation, and the ability to cause cellular toxicities and diseases at extremely low doses .
属性
IUPAC Name |
4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747173 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263261-64-9 | |
| Record name | 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)





![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)
